

Application Note: Comprehensive ¹³C NMR Characterization of 5-Amino-2-methylisonicotinic Acid

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Compound of Interest

Compound Name: 5-Amino-2-methylisonicotinic acid

CAS No.: 88482-17-1

Cat. No.: B1289283

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Introduction

5-Amino-2-methylisonicotinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development.[1] As a heterocyclic building block, its structural integrity and purity are paramount for the synthesis of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is an indispensable tool for the unambiguous structural elucidation and characterization of such organic molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the ¹³C NMR characterization of **5-Amino-2-methylisonicotinic acid**. We will delve into the theoretical basis for spectral prediction, detailed experimental protocols for sample preparation and data acquisition, and a thorough guide to spectral interpretation, including the use of advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT).

Predicted ¹³C NMR Spectrum of 5-Amino-2-methylisonicotinic Acid

Due to the absence of a publicly available experimental ¹³C NMR spectrum for **5-Amino-2-methylisonicotinic acid**, a predicted spectrum is invaluable for guiding spectral assignment. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electron-donating effects of the amino (-NH₂) and methyl (-CH₃) groups, and the electron-withdrawing effect of the carboxylic acid (-COOH) group. Based on established substituent effects in pyridine derivatives, the following chemical shifts are predicted.^{[2][3]}

| Carbon Atom | Predicted Chemical Shift (ppm) | Carbon Type |
|------------------|--------------------------------|---------------------------|
| C2 | 155 - 165 | Quaternary (C) |
| C3 | 115 - 125 | Methine (CH) |
| C4 | 145 - 155 | Quaternary (C) |
| C5 | 135 - 145 | Quaternary (C) |
| C6 | 140 - 150 | Methine (CH) |
| -COOH | 165 - 175 | Quaternary (C) |
| -CH ₃ | 15 - 25 | Methyl (CH ₃) |

Note: These are estimated ranges and the actual experimental values may vary depending on the solvent and pH.

Experimental Protocols

I. Materials and Equipment

Materials:

- **5-Amino-2-methylisonicotinic acid** (≥98% purity)
- Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O)

- NMR tubes (5 mm, high precision)
- Glass Pasteur pipettes
- Small vials for sample dissolution
- Cotton or glass wool for filtration

Equipment:

- NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe
- Vortex mixer
- Analytical balance

II. Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[4]

- Weighing the Sample: Accurately weigh approximately 50-100 mg of **5-Amino-2-methylisonicotinic acid** for a standard ^{13}C NMR experiment.[5] For more sensitive instruments or longer acquisition times, a smaller amount may be sufficient.
- Solvent Selection and Dissolution:
 - Choose a deuterated solvent in which the compound is readily soluble. DMSO- d_6 is often a good starting choice for polar, aromatic compounds. The choice of solvent can influence chemical shifts.[6]
 - Given the amino and carboxylic acid groups, the pH of the solution can significantly affect the spectrum.[7][8][9][10] For consistent results, consider using a buffered D $_2$ O solution if pH control is desired.
 - In a small vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[4]

- Use a vortex mixer to ensure complete dissolution. Gentle heating may be applied if necessary, but check for sample stability at elevated temperatures.
- Filtration and Transfer:
 - To remove any particulate matter that can degrade spectral quality, filter the solution. Place a small plug of cotton or glass wool into a Pasteur pipette and filter the sample solution directly into the NMR tube.
 - The final volume in the NMR tube should be sufficient to cover the detection coils of the NMR probe, typically around 4-5 cm.[\[11\]](#)
- Capping and Labeling: Cap the NMR tube securely and label it clearly.

III. ¹³C NMR Data Acquisition

The following parameters are recommended for a standard proton-decoupled ¹³C NMR experiment.

| Parameter | Recommended Value | Justification |
|-----------------------|-------------------|--|
| Pulse Program | zgpg30 | Standard 30° pulse for quantitative measurements. |
| Spectral Width (SW) | ~200-250 ppm | To encompass the expected chemical shift range. |
| Number of Scans (NS) | 1024 or higher | To achieve an adequate signal-to-noise ratio. |
| Relaxation Delay (D1) | 2-5 seconds | To allow for full relaxation of quaternary carbons. |
| Acquisition Time (AQ) | 1-2 seconds | To ensure good digital resolution. |
| Temperature | 298 K (25 °C) | For consistency and comparison with literature data. |

Advanced 1D NMR Techniques: DEPT-135

To aid in the assignment of the ^{13}C NMR signals, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is highly recommended.^{[12][13][14][15][16]} This technique differentiates carbon signals based on the number of attached protons.

- CH_3 and CH groups: Appear as positive signals.
- CH_2 groups: Appear as negative signals (not expected in the aromatic region of the target molecule).
- Quaternary carbons (C): Are absent in a DEPT-135 spectrum.

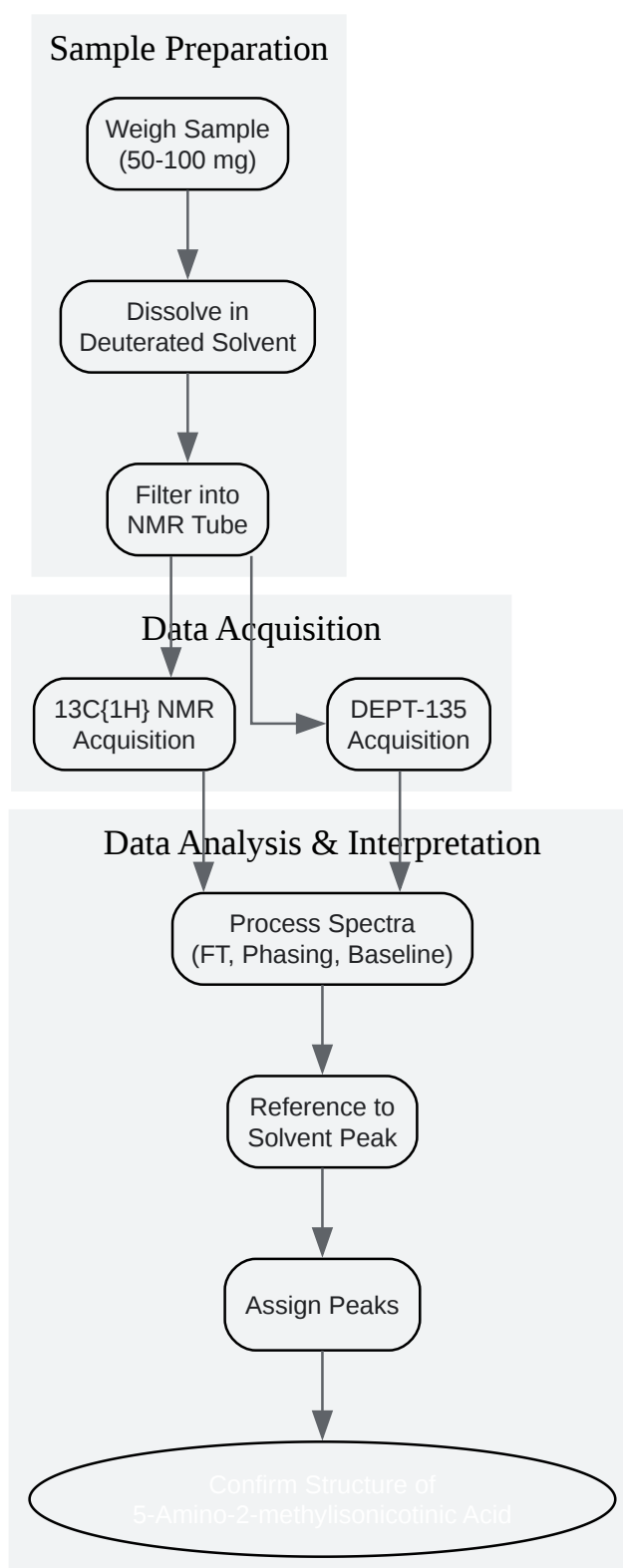
By comparing the standard $^{13}\text{C}\{^1\text{H}\}$ spectrum with the DEPT-135 spectrum, one can definitively identify the methine (CH) and methyl (CH_3) carbons, and by extension, the quaternary carbons.

Data Analysis and Interpretation

- Processing: Fourier transform the acquired Free Induction Decay (FID), and perform phase and baseline corrections.
- Chemical Shift Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO- d_6 at 39.52 ppm).
- Peak Assignment:
 - $-\text{CH}_3$: The signal in the upfield region (15-25 ppm) can be confidently assigned to the methyl group. This will be a positive peak in the DEPT-135 spectrum.
 - $-\text{COOH}$: The signal in the downfield region (165-175 ppm) is characteristic of a carboxylic acid carbon. This signal will be absent in the DEPT-135 spectrum.
 - Aromatic Carbons: The remaining five signals will be in the aromatic region (115-165 ppm).
 - The two signals corresponding to C3 and C6 will be positive in the DEPT-135 spectrum, identifying them as methine carbons.

- The three signals corresponding to C2, C4, and C5 will be absent in the DEPT-135 spectrum, confirming their quaternary nature.
- Distinguishing between the individual aromatic carbons can be further facilitated by 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which correlate carbon atoms with their directly attached or long-range coupled protons, respectively.[\[17\]](#)[\[18\]](#)[\[19\]](#)

Workflow Diagram



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Caption: Experimental workflow for ^{13}C NMR characterization.

Conclusion

This application note provides a robust framework for the ^{13}C NMR characterization of **5-Amino-2-methylisonicotinic acid**. By combining theoretical predictions with systematic experimental protocols and advanced NMR techniques like DEPT-135, researchers can confidently elucidate and verify the structure of this important heterocyclic compound. The methodologies described herein are fundamental for ensuring the quality and integrity of materials used in research and drug development.

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